3-Aminopyrazolo[1,5-a]pyridin-7-ol
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Overview
Description
3-Aminopyrazolo[1,5-a]pyridin-7-ol is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring purine bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-7-ol typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve heating the reactants in pyridine, which facilitates the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolopyridine oxides, while substitution reactions can introduce alkyl or aryl groups into the pyrazole ring.
Scientific Research Applications
3-Aminopyrazolo[1,5-a]pyridin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles: Compounds with potential antiviral and antidiabetic activities.
Uniqueness
3-Aminopyrazolo[1,5-a]pyridin-7-ol is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-1H-pyrazolo[1,5-a]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-4-9-10-6(5)2-1-3-7(10)11/h1-4,9H,8H2 |
InChI Key |
GOJXOMUKSNHYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)C(=CN2)N |
Origin of Product |
United States |
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